(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid

Description

Chemical Identity and Classification

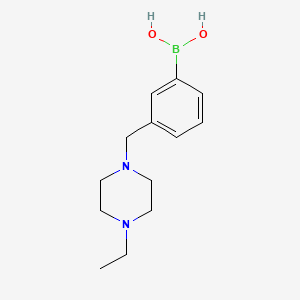

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (CAS: 1334171-28-6) is a piperazine-functionalized arylboronic acid. Its molecular formula is $$ \text{C}{13}\text{H}{21}\text{BN}2\text{O}2 $$, with a molecular weight of 248.13 g/mol. The compound features a boronic acid group (-B(OH)$$_2$$) attached to a phenyl ring, which is further substituted with a methylene-linked 4-ethylpiperazine moiety.

Key Structural Features:

- Boronic acid group : Enables participation in Suzuki-Miyaura cross-coupling reactions.

- Piperazine ring : A six-membered heterocycle with two nitrogen atoms, modified with an ethyl group at the 4-position.

- Methylene bridge : Connects the phenyl and piperazine groups, influencing steric and electronic properties.

SMILES Notation :B(C1=CC=CC(=C1)CN2CCN(CC)CC2)(O)O

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{21}\text{BN}2\text{O}2 $$ |

| Molecular Weight | 248.13 g/mol |

| CAS Number | 1334171-28-6 |

| Purity Specifications | Typically ≥95% (HPLC) |

Historical Context of Piperazine-Functionalized Boronic Acids

Piperazine-boronic acid hybrids emerged in the early 2000s as part of efforts to combine the pharmacological versatility of piperazines with the catalytic utility of boronic acids. The first reported synthesis of such compounds involved reductive amination between formylphenylboronic acids and substituted piperazines. By 2015, structural studies confirmed their ability to form hydrogen-bonded networks, enhancing their potential in crystal engineering and drug design.

Significance in Organic Chemistry Research

This compound is notable for two key roles:

- Catalysis : The boronic acid group participates in Suzuki-Miyaura couplings, while the piperazine moiety modulates solubility and electronic effects.

- Drug Discovery : Piperazine derivatives are common in bioactive molecules, and boronic acids enable targeted protein binding (e.g., protease inhibition).

Table 2: Comparative Analysis of Piperazine-Boronic Acid Derivatives

Current State of Knowledge and Research Gaps

Recent advances include:

- Suzuki-Miyaura Optimization : Improved yields (80–95%) in couplings with electron-deficient aryl halides using Pd/phosphine catalysts.

- Biological Activity : Preliminary studies suggest antimicrobial potential via bacterial enzyme inhibition.

Critical Research Gaps :

- Limited data on stability in aqueous media.

- Underexplored applications in asymmetric catalysis.

- Need for systematic structure-activity relationship (SAR) studies in drug discovery contexts.

Properties

IUPAC Name |

[3-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O2/c1-2-15-6-8-16(9-7-15)11-12-4-3-5-13(10-12)14(17)18/h3-5,10,17-18H,2,6-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGPYSACVXISCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN2CCN(CC2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-ethylpiperazine with a suitable aldehyde or ketone to form the corresponding imine or amine intermediate.

Borylation Reaction: The intermediate is then subjected to a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron or boronic acid derivatives. This step is usually catalyzed by a palladium or nickel catalyst under mild conditions.

Hydrolysis: The final step involves the hydrolysis of the boronate ester to yield the desired boronic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or styrene derivative.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or quinone derivative using oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Bases: Potassium carbonate, sodium hydroxide.

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions:

This compound is widely utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.

Reagent in Organic Chemistry:

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid acts as a reagent for the preparation of various biologically active compounds. Its unique structure allows it to participate in reactions that yield significant pharmaceutical intermediates .

Medicinal Chemistry

Anticancer Activity:

Research indicates that this compound exhibits potential anticancer properties by inhibiting specific enzymes involved in tumor progression. Its mechanism involves reversible covalent bonding with diols, impacting enzyme activity critical for cancer cell growth .

Enzyme Inhibition:

The boronic acid group can form stable complexes with serine proteases and kinases, leading to reduced enzymatic activity and altered cellular signaling pathways. This property is valuable for developing therapeutics targeting various diseases .

Antibacterial Properties:

Studies have shown that this compound possesses antibacterial activity against certain strains, potentially enhancing the efficacy of existing antibiotics .

Biological Applications

Ligand Development:

Due to its structural features, the compound is being explored as a ligand in drug development. Its ability to interact with biological targets makes it an attractive candidate for creating new therapeutic agents .

Biochemical Probes:

The compound is also studied as a probe in biochemical assays, where it can help elucidate enzyme mechanisms and interactions within biological systems .

Materials Science

Polymer Functionalization:

this compound can be incorporated into polymers and hydrogels, enhancing their properties for biomedical applications such as drug delivery systems. The boronic acid moiety facilitates interactions with glycoproteins, improving cellular uptake of therapeutic agents .

Synthesis of Boronic Acid Derivatives:

The compound serves as a precursor for synthesizing various boronic acid derivatives, which are crucial in developing advanced materials with tailored properties for specific applications .

Case Studies

Several studies have highlighted the diverse applications of this compound:

Mechanism of Action

The mechanism of action of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the inhibition of enzymes such as proteases and kinases. The piperazine moiety can interact with various receptors and ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

The following table summarizes key structural analogs, their differences, and pharmacological or physicochemical properties:

Structural and Electronic Comparisons

- Piperazine Substitution: The ethylpiperazine group in the target compound enhances solubility and introduces a basic nitrogen, which may improve blood-brain barrier penetration compared to methylpiperazine analogs .

- Boronic Acid Positioning : Meta-substituted boronic acids (e.g., target compound) show superior cross-coupling reactivity compared to ortho or para isomers due to reduced steric hindrance .

- Schiff Base Derivatives (B4, B5) : These lack the piperazine moiety but incorporate imine linkages, which are redox-active and useful in metal-ion chelation .

Biological Activity

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative characterized by its unique structural features, which include a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with diols and other nucleophiles, leading to enzyme inhibition. The boronic acid group can create a tetrahedral intermediate with the active site serine of serine proteases, effectively inhibiting their activity. This interaction is crucial for modulating various biochemical pathways and cellular processes.

Key Biochemical Interactions

- Enzyme Inhibition: The compound acts on proteases and kinases, influencing signaling pathways and gene expression.

- Molecular Recognition: It interacts with various biomolecules, affecting their functionality and stability.

Biological Activity

Research indicates that this compound exhibits significant biological activity against various targets:

- Anticancer Activity: Studies show that boronic acids can inhibit cancer cell growth by targeting specific enzymes involved in tumor progression.

- Antibacterial Properties: The compound has demonstrated activity against certain bacterial strains, potentially enhancing the efficacy of existing antibiotics.

- Synergistic Effects: In combination therapies, this compound has shown synergistic effects with other drugs, improving therapeutic outcomes.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of this compound:

- Enzyme Inhibition: The compound has been shown to inhibit serine proteases effectively, leading to reduced enzymatic activity and altered cellular signaling pathways.

- Therapeutic Applications: Its ability to form stable complexes with target enzymes suggests potential applications in drug development for conditions such as cancer and bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid?

- Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., PdCl₂(PPh₃)₂) and ligands like t-Bu-XPhos to enhance reactivity. Key steps include coupling a boronic acid precursor with a halogenated arylpiperazine derivative under reflux in 1,4-dioxane with Na₂CO₃ as a base . For functionalization of the piperazine moiety, reductive amination or alkylation may precede boronic acid introduction.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Answer: Use a combination of:

- ¹H/¹³C NMR to verify substituent positions and piperazine integration (e.g., δ 2.5–3.5 ppm for piperazine protons) .

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

- HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity (>95% by area normalization) .

Q. What are the best practices for handling and storing this boronic acid?

- Answer: Store under inert atmosphere (argon) at –20°C to minimize hydrolysis. For aqueous work, use buffered solutions (pH 4–8) to stabilize the boronic acid group. Avoid prolonged exposure to moisture or strong bases, which can degrade the compound .

Q. Which reactions are most compatible with this compound’s boronic acid group?

- Answer: The boronic acid participates in:

- Suzuki-Miyaura couplings with aryl halides for biaryl synthesis .

- Transesterification with diols (e.g., pinacol) to form protected esters, improving stability during purification .

Advanced Research Questions

Q. How can researchers quantify trace impurities in synthesized batches?

- Answer: Employ LC-MS/MS with a validated method:

- Column: C18 (2.6 µm, 100 Å), mobile phase: methanol/sodium acetate buffer (pH 4.6).

- Quantify impurities via calibration curves (LOD: 0.1 ppm). Relative standard deviation (RSD) should be <5% for reproducibility, as demonstrated for analogous boronic acids .

Q. What strategies optimize Suzuki coupling efficiency when steric hindrance from the piperazine group is a challenge?

- Answer:

- Use bulky ligands (e.g., t-Bu-XPhos) to stabilize Pd intermediates and reduce steric clashes .

- Increase reaction temperature (100–120°C) and prolong reaction time (12–24 h) to enhance conversion.

- Pre-activate the boronic acid as a trifluoroborate salt to improve stability and reactivity .

Q. How can the 4-ethylpiperazine substituent be modified to study structure-activity relationships (SAR)?

- Answer:

- Alkylation/Reductive Amination: Replace the ethyl group with other alkyl/aryl groups using alkyl halides or carbonyl compounds.

- Protection/Deprotection: Temporarily mask the piperazine with Boc groups during synthesis, then deprotect under acidic conditions .

- Monitor modifications via ¹H NMR (piperazine proton shifts) and HPLC-MS to confirm regioselectivity .

Q. How are reaction intermediates (e.g., boronate esters) analyzed during synthesis?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.